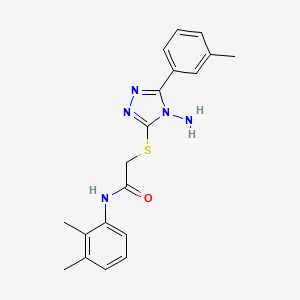

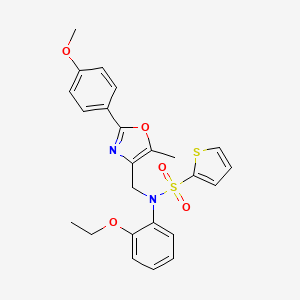

![molecular formula C13H13N3O3 B2936736 7-羟基-5-氧代-2,3-二氢-1H,5H-吡啶并[3,2,1-ij]喹啉-6-碳酰肼 CAS No. 378205-41-5](/img/structure/B2936736.png)

7-羟基-5-氧代-2,3-二氢-1H,5H-吡啶并[3,2,1-ij]喹啉-6-碳酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a tricyclic derivative of hydroxyquinolines . It is of interest as a potential inhibitor of aldosterone synthase . The synthesis of a series of the corresponding pyrido[3,2,1-ij]quinoline-6-carboxanilides was carried out by amidation of ethyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate with aniline, aminophenols, and O-alkylsubstituted analogs .

Synthesis Analysis

The synthesis of this compound involves the amidation of ethyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate with aniline, aminophenols, and O-alkylsubstituted analogs . The optimal conditions of this reaction are proposed, which make it possible to prevent partial destruction of the original heterocyclic ester and thereby avoid the formation of specific impurities .Molecular Structure Analysis

The structure of this compound has been confirmed using elemental analysis, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry . The peculiarities of their 1H and 13C-NMR spectra, as well as their mass spectrometric behavior under conditions of electron impact ionization, were discussed .Chemical Reactions Analysis

The synthesis of this compound involves the amidation of ethyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate . The optimal conditions of this reaction are proposed, which make it possible to prevent partial destruction of the original heterocyclic ester and thereby avoid the formation of specific impurities .科学研究应用

合成和利尿作用

该化合物已被探索其在羟基喹啉三环衍生物中的利尿作用潜力。Ukrainets 等人(2018 年)的一项研究详细介绍了吡啶并[3,2,1-ij]喹啉-6-羧酰胺的合成,目的是通过酰胺化来识别具有利尿作用的新前导结构,特别是作为醛固酮合酶的抑制剂。合成的化合物在大白鼠中显示出显着的利尿作用,在某些情况下超过了氢氯噻嗪的活性,表明它们作为有前景的利尿剂的潜力 (Ukrainets, Sidorenko, Golik, Chernenok, Grinevich, & Davidenko, 2018)。

结构和生物学研究

已经对吡啶并喹啉衍生物进行了进一步的结构和生物学研究,包括检查多态性修饰及其利尿特性。Shishkina 等人(2018 年)发现了吡啶并喹啉衍生物的两种多态性修饰,揭示了分子相互作用的差异,并暗示了其对生物活性的影响 (Shishkina, Levandovskiy, Ukrainets, Sidorenko, Grinevich, & Yanchuk, 2018)。

抗菌和抗结核活性

除了利尿潜力外,该化合物的衍生物还被研究用于抗菌和抗结核活性。Patel 和 Pathak(2012 年)合成了一系列吡啶并喹啉碳酰肼,并对其抗菌和抗真菌活性进行了评估。选定的化合物对结核分枝杆菌 H37Rv 表现出显着的活性,表明其作为抗结核剂进一步探索的潜力 (Patel & Pathak, 2012)。

新型合成和生物学评估

该化合物及其衍生物仍然是新型合成和生物学评估的重点。最近的研究开发了新的合成路线,并检查了各种衍生物的生物学特性,包括它们的抗凝血、镇静和抗惊厥活性,展示了广泛的潜在治疗应用 (Potapov, Paponov, Podoplelova, Panteleev, Potapov, Ledenyova, Stolpovskaya, & Shikhaliev, 2021)。

未来方向

The compound is of interest as a potential inhibitor of aldosterone synthase . Most of the substances studied exhibit a statistically significant diuretic effect exceeding the activity of not only hydrochlorothiazide, in some cases, but also the action of the structural analogs . This suggests potential future directions in the study of this compound for its diuretic action and as a potential inhibitor of aldosterone synthase.

作用机制

Target of Action

It’s worth noting that similar tricyclic derivatives of hydroxyquinolines have been studied as potential inhibitors of aldosterone synthase .

Biochemical Pathways

Related compounds have been shown to influence the urinary function of the kidneys , suggesting a potential impact on renal pathways.

Result of Action

Some related compounds have been found to exhibit a statistically significant diuretic effect , indicating a potential physiological impact of this compound.

属性

IUPAC Name |

4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c14-15-12(18)9-11(17)8-5-1-3-7-4-2-6-16(10(7)8)13(9)19/h1,3,5,17H,2,4,6,14H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTIZMMPGZDQGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601328065 |

Source

|

| Record name | 4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601328065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49679163 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

378205-41-5 |

Source

|

| Record name | 4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601328065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

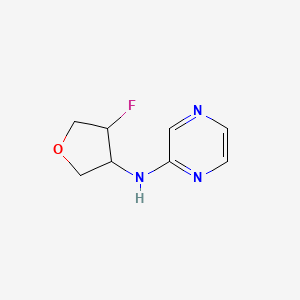

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2936655.png)

![N-(4-acetylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2936660.png)

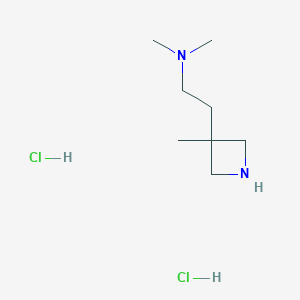

![2-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B2936663.png)

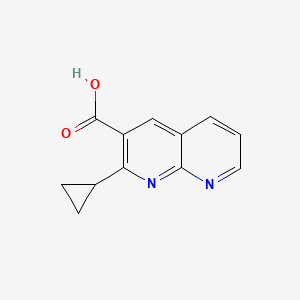

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide](/img/structure/B2936672.png)

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2936673.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2936676.png)